![molecular formula C15H21ClN2O3S B240937 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent for various diseases.
Mécanisme D'action
4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a key role in the signaling pathway of cytokines, which are involved in the immune response. By inhibiting JAK3, 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide can reduce the activity of T cells and other immune cells, leading to suppression of the immune response.
Effets Biochimiques Et Physiologiques
4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide has been shown to have significant biochemical and physiological effects in animal and human studies. In animal studies, it has been shown to reduce inflammation and prevent graft rejection in organ transplantation. In human studies, it has been shown to reduce the symptoms of rheumatoid arthritis, psoriasis, and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide is its high selectivity for JAK3, which reduces the risk of side effects. Another advantage is its potential use in treating a wide range of autoimmune diseases. However, one limitation is its potential for immunosuppression, which can increase the risk of infections.
Orientations Futures
There are several future directions for research on 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide. One direction is to investigate its potential use in other autoimmune diseases, such as lupus and inflammatory bowel disease. Another direction is to investigate its potential use in combination with other therapies, such as biologic agents. Additionally, there is a need for further research on the long-term safety and efficacy of 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide.
Méthodes De Synthèse
The synthesis of 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-(4-methylpiperidin-1-yl)propanoic acid in the presence of a base, followed by the reaction with acetic anhydride and sodium bicarbonate. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been studied for its potential use in organ transplantation and prevention of graft rejection.
Propriétés
Nom du produit |
4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H21ClN2O3S |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
4-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide |
InChI |
InChI=1S/C15H21ClN2O3S/c1-12-7-10-18(11-8-12)15(19)6-9-17-22(20,21)14-4-2-13(16)3-5-14/h2-5,12,17H,6-11H2,1H3 |
Clé InChI |
FUGFUNNYGRAETH-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



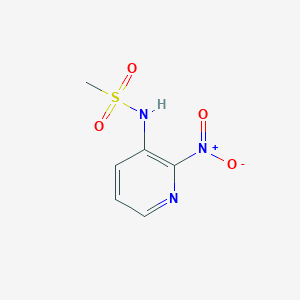
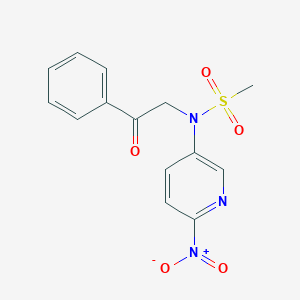
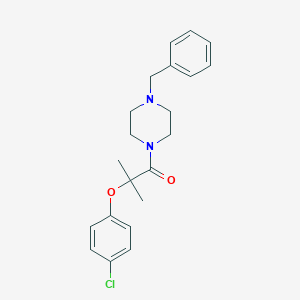
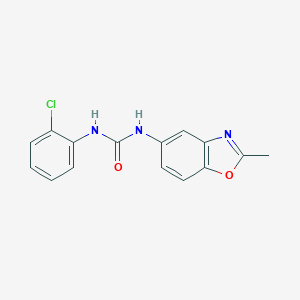
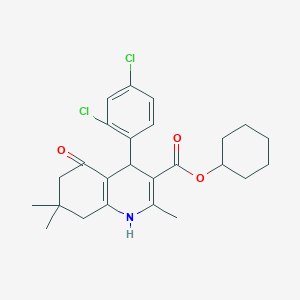

![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)


![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)
